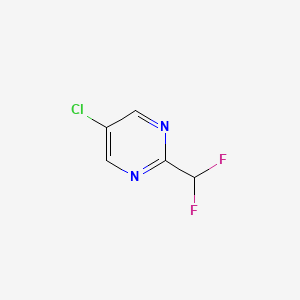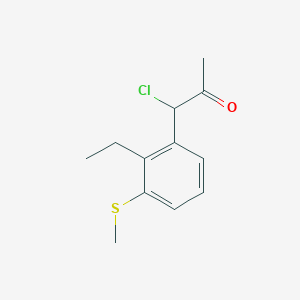
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(2-ethyl-3-(methylthio)phenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chlorine atom and the ketone group are reactive sites that can participate in nucleophilic substitution and addition reactions. The compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)ethanone
Uniqueness
1-Chloro-1-(2-ethyl-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethyl and methylthio substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents with the chlorinated ketone structure makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H15ClOS |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
1-chloro-1-(2-ethyl-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-10(12(13)8(2)14)6-5-7-11(9)15-3/h5-7,12H,4H2,1-3H3 |
Clave InChI |
QMILSONLWOJZFR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1SC)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


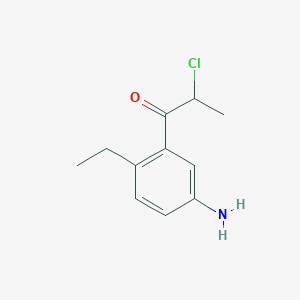

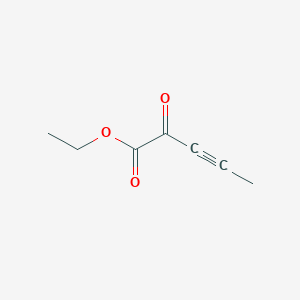
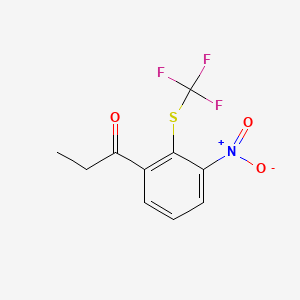
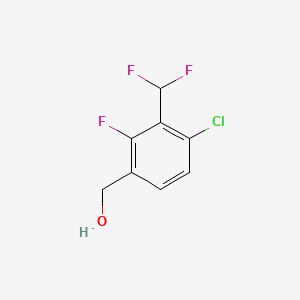

![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)
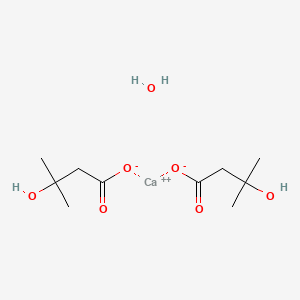
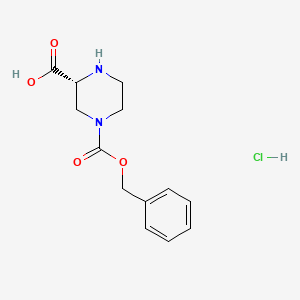

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)

